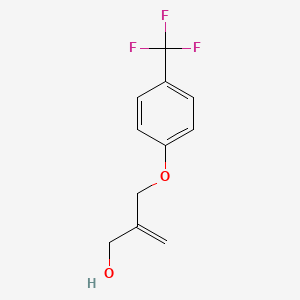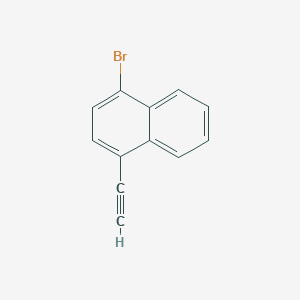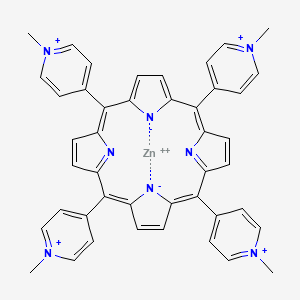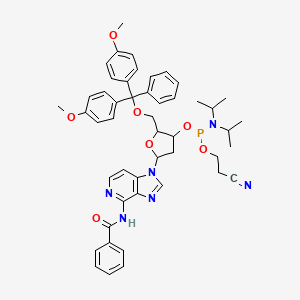
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxymethyl moiety, which is further connected to a prop-2-en-1-ol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol typically involves the reaction of 4-trifluoromethylphenol with an appropriate allyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the allyl halide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-enal or 2-(4-Trifluoromethyl-phenoxymethyl)-propanoic acid.
Reduction: Formation of 2-(4-Trifluoromethyl-phenoxymethyl)-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can modulate enzyme activity by binding to active sites or altering protein conformation. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Trifluoromethylphenol: Shares the trifluoromethyl group but lacks the prop-2-en-1-ol moiety.
2-(4-Trifluoromethyl-phenoxymethyl)-benzene-1-carboximidamide: Contains a similar phenoxymethyl structure but with different functional groups.
2-(4-Trifluoromethyl-phenoxymethyl)-aniline: Similar phenoxymethyl structure with an amine group instead of the prop-2-en-1-ol moiety.
Uniqueness
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol is unique due to the combination of the trifluoromethyl group and the prop-2-en-1-ol structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The presence of the trifluoromethyl group also enhances the compound’s biological activity and potential as a pharmaceutical agent.
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
2-[[4-(trifluoromethyl)phenoxy]methyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-8(6-15)7-16-10-4-2-9(3-5-10)11(12,13)14/h2-5,15H,1,6-7H2 |
Clé InChI |
KIONLEAGBYYYGV-UHFFFAOYSA-N |
SMILES canonique |
C=C(CO)COC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)

![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)


![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)



![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)



